1-Benzoyl-4-cyano-6-bromo-7-azaindole
Overview
Description
1-Benzoyl-4-cyano-6-bromo-7-azaindole is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound belongs to the class of indole derivatives and has a molecular formula of C16H8BrN3O.
Preparation Methods
The synthesis of 1-Benzoyl-4-cyano-6-bromo-7-azaindole involves several steps, typically starting with the functionalization of the 7-azaindole core. Advances in metal-catalyzed chemistry have facilitated the development of novel and effective methods for the functionalization of 7-azaindoles . Specific synthetic routes and reaction conditions for this compound are often proprietary and may involve complex multi-step processes.
Chemical Reactions Analysis
1-Benzoyl-4-cyano-6-bromo-7-azaindole undergoes various types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Oxidation and Reduction: These reactions are typically carried out under controlled conditions using specific oxidizing or reducing agents.
Coupling Reactions: Metal-catalyzed cross-coupling reactions are frequently employed to introduce various functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzoyl-4-cyano-6-bromo-7-azaindole has diverse applications in scientific research, including:
Drug Development: Its unique properties make it valuable for the synthesis of pharmacologically active compounds.
Material Synthesis: It is used in the development of advanced materials with specific properties.
Catalysis: The compound serves as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 1-Benzoyl-4-cyano-6-bromo-7-azaindole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological activities, making it a compound of interest in medicinal chemistry.
Comparison with Similar Compounds
Properties
IUPAC Name |
1-benzoyl-6-bromopyrrolo[2,3-b]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O/c16-13-8-11(9-17)12-6-7-19(14(12)18-13)15(20)10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGXMFIDIIZFDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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